molecular formula C15H10O2 B14145522 1-Methylphenanthrene-9,10-dione CAS No. 20651-91-6

1-Methylphenanthrene-9,10-dione

Cat. No.: B14145522
CAS No.: 20651-91-6
M. Wt: 222.24 g/mol
InChI Key: FZUSRKGFAOUYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylphenanthrene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1-methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the methyl group to the corresponding ketone groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylphenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated phenanthrene derivatives.

Scientific Research Applications

1-Methylphenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methylphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron transfer mediator, facilitating redox reactions in biological systems. It may also interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methylphenanthrene-9,10-dione is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other phenanthrene derivatives.

Properties

CAS No.

20651-91-6

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-methylphenanthrene-9,10-dione

InChI

InChI=1S/C15H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15(17)13(9)11/h2-8H,1H3

InChI Key

FZUSRKGFAOUYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.